7-oxo-7H-benzo[de]anthracen-3-yl acetate
Description
Theoretical Frameworks for the Investigation of Benzo[de]anthracenone Derivatives
The study of benzo[de]anthracenone derivatives, such as 7-oxo-7H-benzo[de]anthracen-3-yl acetate (B1210297), is heavily reliant on a combination of experimental and theoretical methodologies. Quantum chemical calculations, including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting the electronic structure, absorption and emission spectra, and other photophysical properties of these molecules. acs.org These theoretical models allow researchers to understand how substituents at various positions on the benzanthrone (B145504) core influence the molecule's properties.
For instance, the substituent at the 3-position of the benzanthrone ring system has a significant impact on the molecule's photophysical characteristics. nih.gov Theoretical studies have shown that both the nature of the substituent and the polarity of the solvent can modulate the energy gap between the singlet and triplet excited states, thereby influencing the fluorescence quantum yield and the rate of intersystem crossing. acs.org The presence of an electron-donating group at the 3-position can induce intramolecular charge transfer (ICT), leading to a large dipole moment in the excited state and sensitivity to the polarity of the surrounding environment. nih.govresearchgate.net This makes these compounds interesting candidates for use as fluorescent probes.
Historical Context of Acetate Esters in Synthetic Organic Chemistry Research
Acetate esters have a long and significant history in synthetic organic chemistry. They are valued for their relative stability, ease of synthesis, and their utility as protecting groups for alcohols. The conversion of a hydroxyl group to an acetate ester is a common strategy to modify a molecule's polarity and reactivity. In the context of polycyclic aromatic compounds, the introduction of an acetate group can enhance solubility in organic solvents and serve as a handle for further chemical transformations. Historically, the study of acetate esters has been fundamental to the development of fragrances, flavors, and pharmaceuticals. acs.org Their role has expanded into materials science, where they can be incorporated into polymers and other advanced materials.
Contemporary Relevance of 7-oxo-7H-benzo[de]anthracen-3-yl acetate in Chemical Science
While specific research on this compound is not widely documented, the broader class of 3-substituted benzanthrone derivatives is of significant contemporary interest. citedrive.comscilit.com These compounds are explored for their applications as fluorescent dyes, pigments, and molecular sensors. rsc.org The functionalization at the 3-position allows for the fine-tuning of their luminescent properties, making them suitable for use in organic light-emitting diodes (OLEDs), laser dyes, and as fluorescent probes for biological imaging. scilit.combas.bg
The synthesis of the parent alcohol, 3-hydroxy-7H-benzo[de]anthracen-7-one, a direct precursor to the acetate, has been reported, suggesting the feasibility of accessing this class of compounds. researchgate.net The study of such derivatives contributes to a deeper understanding of structure-property relationships in fluorescent materials and can lead to the development of novel compounds with tailored optical and electronic properties. The comparative study of benzanthrone and its 3-bromo derivative has also highlighted the importance of understanding the effects of substitution on the biological activity and potential toxicity of these compounds. nih.gov
Scope and Objectives of Research into this compound
The primary objectives for research into this compound would logically focus on its synthesis, characterization, and the exploration of its photophysical properties. A key research goal would be to establish an efficient synthetic route to the compound, likely via the acetylation of 3-hydroxy-7H-benzo[de]anthracen-7-one.
Subsequent research would involve a thorough characterization of the compound using techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to confirm its structure. A significant part of the investigation would be dedicated to studying its photophysical properties, including absorption and fluorescence spectroscopy in a range of solvents of varying polarity. This would allow for a comparison of its properties with other 3-substituted benzanthrone derivatives and an assessment of its potential for applications in materials science or as a fluorescent probe. The data gathered would also provide valuable experimental validation for theoretical models of its electronic structure and behavior.
Research Findings and Data
While specific experimental data for this compound is not available in the surveyed literature, we can infer its likely properties based on data from closely related 3-substituted benzanthrone derivatives. The synthesis would most probably proceed via the acetylation of 3-hydroxy-7H-benzo[de]anthracen-7-one, a reaction that is typically straightforward.
The photophysical properties are expected to be influenced by the acetate group. The following tables present typical data for related benzanthrone derivatives to provide a comparative context.
Table 1: Inferred Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₁₂O₃ |
| Molecular Weight | 288.30 g/mol |
| Appearance | Likely a yellow or orange solid |
| Solubility | Expected to be soluble in common organic solvents |
Table 2: Comparative Photophysical Data of 3-Substituted Benzanthrone Derivatives in Toluene
| Substituent at 3-position | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (ΦF) |
| -NH₂ | 480 | 620 | 4800 | 0.45 |
| -N(CH₃)₂ | 510 | 650 | 4500 | 0.60 |
| -OH (inferred) | ~450 | ~580 | ~4900 | ~0.30 |
| -OCOCH₃ (inferred) | ~430 | ~550 | ~5200 | ~0.20 |
Note: The data for the hydroxyl and acetate derivatives are inferred based on general trends observed for other benzanthrone derivatives and are not from direct experimental measurement.
The introduction of an acetoxy group, which is less electron-donating than an amino or hydroxyl group, is expected to cause a hypsochromic (blue) shift in both the absorption and emission spectra compared to the more electron-rich derivatives.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(7-oxobenzo[a]phenalen-3-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O3/c1-11(20)22-17-10-9-13-12-5-2-3-6-14(12)19(21)16-8-4-7-15(17)18(13)16/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCXERTVYWJNDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Oxo 7h Benzo De Anthracen 3 Yl Acetate
Precursor Synthesis and Derivatization Strategies
Synthesis of the 7-oxo-7H-benzo[de]anthracene Core Structure
The 7-oxo-7H-benzo[de]anthracene (benzanthrone) core is a well-established chemical scaffold. Historically, its synthesis is achieved through the condensation of an anthraquinone (B42736) derivative with glycerol (B35011) in the presence of a strong acid.
A common method involves the reaction of anthraquinone with glycerol and sulfuric acid. The anthraquinone is typically reduced in situ using agents like iron or copper powder before the cyclization occurs. This process, known as the Bally-Scholl reaction, provides a direct route to the benzanthrone (B145504) skeleton.
More contemporary approaches offer alternative pathways that can provide better control over substitution patterns, which is crucial for preparing the 3-substituted precursor required for 7-oxo-7H-benzo[de]anthracen-3-yl acetate (B1210297). One such modern strategy involves a two-step sequence: a Suzuki–Miyaura coupling reaction followed by an intramolecular Friedel–Crafts acylation. nih.gov This method allows for the synthesis of specific hydroxy- or methoxy-substituted benzanthrone derivatives by starting with appropriately substituted arylboronic acids. nih.gov For instance, a bromonaphthoic acid ester can be coupled with an arylboronic acid, and the resulting intermediate can then be cyclized using a promoter like boron tribromide (BBr₃) to yield the desired substituted benzanthrone core. nih.gov
| Synthesis Method | Key Reagents | Conditions | Typical Yield | Reference |
| Classic (Bally-Scholl) | Anthraquinone, Glycerol, H₂SO₄, Fe/Cu | High Temperature (e.g., 120°C) | 70-75% (crude) | rsc.org |
| Modern (Suzuki/Acylation) | Bromonaphthoic ester, Arylboronic acid, Pd catalyst, BBr₃ | Mild Conditions (e.g., Room Temp) | 17-74% (overall) | nih.gov |
Introduction of the Acetate Moiety: Acylation Reaction Pathways
The introduction of the acetate group to form 7-oxo-7H-benzo[de]anthracen-3-yl acetate is accomplished by the acylation of its precursor, 3-hydroxy-7H-benzo[de]anthracen-7-one. This transformation is a type of esterification, specifically a nucleophilic acyl substitution. The most common acylating agents for this purpose are acetic anhydride (B1165640) or acetyl chloride. mdpi.comyoutube.com
Phenols, including 3-hydroxybenzanthrone, are bidentate nucleophiles, meaning they can react at the phenolic oxygen (O-acylation) or on the aromatic ring (C-acylation). ucalgary.ca To selectively obtain the desired acetate ester (O-acylation product), the reaction conditions must favor kinetic control, as the C-acylated product (an aryl ketone) is often more thermodynamically stable. ucalgary.ca O-acylation is typically promoted by using base catalysis, which increases the nucleophilicity of the phenol, or under neutral or mildly acidic conditions without a strong Lewis acid like AlCl₃, which would promote the Fries rearrangement to the C-acylated product. ucalgary.ca
The most direct pathway for this esterification is the Schotten-Baumann reaction, which involves reacting the 3-hydroxybenzanthrone precursor with acetyl chloride or acetic anhydride in the presence of a base. youtube.comlew.ro The mechanism proceeds as follows:
Deprotonation: A base, such as pyridine (B92270) or aqueous sodium hydroxide (B78521), deprotonates the phenolic hydroxyl group of 3-hydroxy-7H-benzo[de]anthracen-7-one, forming a more nucleophilic phenoxide ion. youtube.comucalgary.ca
Nucleophilic Attack: The phenoxide ion attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride). This leads to the formation of a tetrahedral intermediate. youtube.com
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a leaving group (chloride from acetyl chloride or acetate from acetic anhydride). youtube.com
Final Product: The final product, this compound, is formed. If a base like pyridine is used, it also serves to neutralize the acidic byproduct (HCl or acetic acid). nih.gov
Alternatively, acid-catalyzed esterification is possible but less common for this specific transformation. In this mechanism, an acid catalyst protonates the carbonyl oxygen of the acylating agent, increasing its electrophilicity and making it more susceptible to attack by the neutral phenolic hydroxyl group. ucalgary.ca
Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final acetate product. Key parameters include the choice of catalyst, solvent, temperature, and reaction time.
Catalyst: While base catalysis with pyridine or triethylamine (B128534) is common, other systems have been developed. mdpi.com Sodium bicarbonate has been shown to be an effective and mild catalyst for the acetylation of phenols at room temperature. mdpi.com For industrial applications, heterogeneous catalysts are advantageous as they can be easily recovered and reused.
Solvent: The choice of solvent can significantly impact reaction efficiency. Toluene is often effective, while solvents like ethyl acetate, acetonitrile (B52724), and dichloromethane (B109758) can also be used, sometimes requiring longer reaction times. mdpi.com In some cases, the reaction can be run under solvent-free conditions, which offers a greener and more efficient process. mdpi.com
Temperature: Many acetylation reactions of phenols can be carried out effectively at room temperature. mdpi.comnih.gov For less reactive substrates or under catalyst-free conditions, moderate heating (e.g., 60-120°C) may be necessary to achieve a reasonable reaction rate. mdpi.comjetir.org
Acylating Agent: Acetic anhydride is a common and effective reagent. The use of a slight excess (e.g., 1.5 equivalents) is typical to ensure complete conversion of the starting material. mdpi.com
Novel Synthetic Approaches to this compound
Novel synthetic approaches to the target compound focus on improving efficiency, sustainability, and versatility. A key strategy is the development of innovative methods for the synthesis of the crucial 3-hydroxy-7H-benzo[de]anthracen-7-one intermediate, which can then be acetylated using optimized or advanced catalytic methods.
Catalyst Development for Efficient Synthesis
Significant research has been directed toward developing more efficient and environmentally benign catalysts for both the core synthesis and the final acetylation step.
For the synthesis of the benzanthrone skeleton, palladium-catalyzed cross-coupling reactions like the Sonogashira mdpi.comresearchgate.netresearchgate.net and Suzuki-Miyaura nih.gov reactions have become powerful tools for constructing substituted derivatives from precursors like 3-bromobenzanthrone (B182157).
For the acetylation of the 3-hydroxy precursor, a diverse array of modern catalysts has been explored to replace traditional stoichiometric bases like pyridine:
Solid Acid Catalysts: Materials such as sulfonated zeolites (ZSM-5-SO₃H) and metal-exchanged montmorillonite (B579905) clays (B1170129) (Zn-K10) offer high efficiency, reusability, and solvent-free conditions. nih.govjetir.org
Deep Eutectic Solvents (DES): A mixture of choline (B1196258) chloride and zinc chloride ([CholineCl][ZnCl₂]₃) has been reported as a highly efficient and recyclable catalyst for the acylation of sterically hindered phenols. rsc.org
Phase-Transfer Catalysts (PTC): Quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) chloride can facilitate the reaction in biphasic systems (e.g., dichloromethane/aqueous NaOH), allowing for rapid and high-yield esterification at low temperatures. lew.ro
Organometallic and Metal Catalysts: Low-valent titanium species (Cp₂TiCl) and vanadyl sulfate (B86663) (VOSO₄) have been shown to promote the acylation of phenols under mild, stoichiometric, and solvent-free conditions. nih.govnih.gov
Biocatalysts: Enzymes, particularly lipases such as Candida antarctica lipase (B570770) B (CALB), can catalyze the esterification of phenolic compounds, offering high selectivity under mild conditions, although reaction times can be longer. mdpi.com
Selective Catalysts: Sodium thiosulfate (B1220275) has been developed as a catalyst that generates an acyl-Bunte salt intermediate, enabling the site-selective acylation of phenolic hydroxyl groups in the presence of other alcohol functionalities. acs.org
The development of these advanced catalytic systems provides a toolkit for the efficient, selective, and sustainable synthesis of this compound and its derivatives.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. While specific green routes for this exact compound are not extensively documented, the principles can be applied to its plausible synthetic pathway, which originates from the classic Bally-Scholl reaction for the benzanthrone core.
The traditional synthesis of benzanthrone involves reacting anthraquinone with glycerol in concentrated sulfuric acid, often using a metal reducing agent like iron or copper. google.comorgsyn.org This method presents several environmental and economic challenges, including the use of a corrosive and hazardous acid in stoichiometric amounts and the generation of significant metal sulfate waste. google.com
Green chemistry seeks to address these issues through several key approaches:
Use of Alternative Catalysts: Replacing concentrated sulfuric acid with solid acid catalysts, such as sulfonated amorphous carbon, could offer a recyclable and less corrosive alternative for the cyclization step. google.com
Waste Reduction: The classic process generates substantial iron sulfate waste. google.com Processes that utilize catalytic amounts of reducing agents or employ cleaner electrochemical reduction methods can significantly reduce this waste stream. google.com
Safer Solvents and Reagents: Subsequent functionalization steps, such as bromination and amination, often use hazardous reagents and volatile organic solvents. Green approaches would favor the use of safer solvents, such as water or super-critical CO2, or solvent-free reaction conditions where possible. mdpi.com For instance, nucleophilic substitution reactions could be optimized to proceed in greener solvents like 1-methyl-2-pyrrolidone or even water, depending on the reactants' solubility and reactivity. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. This involves favoring addition reactions over substitution or elimination reactions where possible and utilizing catalytic cycles that regenerate reagents.
The acetylation of the 3-hydroxybenzanthrone intermediate is a step that can be aligned with green principles by using enzymatic catalysis (e.g., with a lipase) or by using acetic anhydride with a non-toxic, recyclable catalyst, avoiding chlorinated solvents.
Flow Chemistry and Continuous Synthesis of the Compound
Continuous flow chemistry offers a promising alternative to traditional batch processing for the synthesis of this compound and its intermediates. This technology provides significant advantages in terms of safety, efficiency, and scalability.
The synthesis of the benzanthrone core, a key step, is highly exothermic and operates at elevated temperatures (120-140°C), which can be difficult to control in large batch reactors, potentially leading to side reactions and charring. orgsyn.orggoogle.com A continuous flow setup, utilizing microreactors or packed-bed reactors, allows for superior heat management due to the high surface-area-to-volume ratio. This precise temperature control can lead to improved yields and product purity.
A hypothetical flow process for the Bally-Scholl reaction could involve pumping a solution of anthraquinone in sulfuric acid and a separate stream of glycerol through a heated reactor coil. The short residence time within the heated zone would allow for rapid reaction while minimizing degradation. Subsequent in-line quenching and extraction modules could be integrated to separate the product continuously, streamlining the workup process. ncsu.edu
Furthermore, multi-step syntheses can be "telescoped" in a continuous flow system, where the output from one reactor is fed directly into the next. rsc.org For the synthesis of the target acetate, a flow platform could integrate the following sequence:
Cyclization: Formation of the benzanthrone core in a high-temperature flow reactor.
Functionalization: The crude product stream could then be mixed with reagents for bromination or other functional group interconversions in subsequent reactor modules.
Purification: In-line purification techniques, such as liquid-liquid extraction or continuous crystallization, can be employed to isolate intermediates or the final product. rsc.org
This approach minimizes the handling and isolation of potentially hazardous intermediates and allows for a more automated and efficient manufacturing process.
Comparative Analysis of Synthetic Yields and Selectivity Across Different Routes
The foundational step is typically the synthesis of the benzanthrone core itself. The classic Bally-Scholl reaction, while robust, has variable yields reported in the literature, ranging from 70-75% for a purified product on a lab scale to over 85% in some optimized industrial processes. google.comorgsyn.org
Subsequent functionalization often begins with 3-bromobenzanthrone. Modern cross-coupling and substitution reactions are then employed to introduce diversity. The table below compares the yields of different synthetic routes starting from common benzanthrone precursors.
Interactive Data Table: Comparative Yields of Benzanthrone Synthesis and Derivatization
| Reaction Type | Starting Material | Product | Key Reagents | Reported Yield | Reference |
| Cyclization | Anthraquinone | Benzanthrone | Glycerol, H₂SO₄, Cu | 70-75% | orgsyn.org |
| Cyclization | Anthraquinone | Benzanthrone | Glycerol, H₂SO₄, Fe | 86-89% | google.com |
| Nucleophilic Substitution | 3-Bromobenzanthrone | 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one | 1-(2-Phenylethyl)piperazine | 65% | mdpi.com |
| Sonogashira Coupling | 3-Bromobenzanthrone | 3-(Phenylethynyl)-7H-benzo[de]anthracen-7-one | Phenylacetylene, Pd/Cu catalyst | 74% | mdpi.comresearchgate.net |
| Amidine Formation | 3-Bromo-9-aminobenzanthrone | N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide | DMF, POCl₃ | 86% | mdpi.com |
| Nucleophilic Substitution | 3-Bromo-9-nitrobenzanthrone | 3-(Heterocyclylamino)-9-nitrobenzanthrone | Cyclic amines | Higher than non-nitrated analogue | nih.gov |
Advanced Structural Characterization and Spectroscopic Elucidation of 7 Oxo 7h Benzo De Anthracen 3 Yl Acetate
Crystallographic Analysis of the Solid State Structure
The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the structure-property relationships of a chemical compound. For 7-oxo-7H-benzo[de]anthracen-3-yl acetate (B1210297), this would be achieved through X-ray crystallography.
Single-Crystal X-ray Diffraction Studies
To date, no single-crystal X-ray diffraction data for 7-oxo-7H-benzo[de]anthracen-3-yl acetate has been reported in publicly accessible crystallographic databases.
A typical crystallographic study would involve growing a single crystal of the compound suitable for diffraction. This crystal would then be subjected to an X-ray beam, and the resulting diffraction pattern would be analyzed to determine the unit cell dimensions, space group, and the precise coordinates of each atom within the crystal lattice. This analysis would yield a definitive confirmation of the compound's molecular structure, including key bond lengths and angles of the polycyclic aromatic system, the ketone, and the acetate functional groups.
Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is for illustrative purposes only as no experimental data is currently available.)
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₁H₁₂O₃ |
| Formula Weight | 324.32 g/mol |
| Crystal System | To be determined |
| Space Group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
Intermolecular Interactions and Crystal Packing Motifs
The arrangement of molecules in the crystal, known as crystal packing, is governed by intermolecular forces. An analysis of the crystal structure of this compound would be expected to reveal various non-covalent interactions. These could include π-π stacking interactions between the planar benzo[de]anthracene ring systems, as well as C-H···O hydrogen bonds involving the carbonyl groups and aromatic protons. The identification of these interactions is crucial for understanding the compound's solid-state properties.
Polymorphism Investigations (if applicable)
Polymorphism, the ability of a compound to exist in more than one crystalline form, can have significant implications for its physical and chemical properties. Currently, there are no published studies on the polymorphism of this compound. An investigation into polymorphism would involve crystallizing the compound under a variety of conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solid forms using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
High-Resolution Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for confirming the chemical structure of a molecule and for providing detailed information about its electronic and vibrational properties.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)
While basic ¹H and ¹³C NMR would provide initial structural confirmation, advanced NMR techniques would offer a more in-depth analysis of this compound. No advanced NMR data for this specific compound has been found in the available literature.
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning all proton and carbon signals, especially for the complex aromatic regions of the benzo[de]anthracene core.
Solid-State NMR: In the absence of a suitable single crystal, solid-state NMR could provide valuable information about the structure and dynamics of the compound in the solid state, including insights into polymorphism.
Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Note: This table presents predicted values based on known data for similar benzanthrone (B145504) derivatives and is for illustrative purposes only.)
| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
|---|---|---|
| C=O (Ketone) | ~184 | - |
| C=O (Ester) | ~169 | - |
| CH₃ (Acetate) | ~21 | ~2.4 |
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of Functional Groups
Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. No experimental IR or Raman spectra for this compound are currently available.
Infrared (IR) Spectroscopy: An IR spectrum would be expected to show characteristic absorption bands for the carbonyl groups. The ketone C=O stretch would likely appear in the region of 1650-1680 cm⁻¹, while the ester C=O stretch would be expected around 1760-1770 cm⁻¹. The C-O stretching of the acetate group would also be observable.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds of the aromatic system.
Table 3: Expected Vibrational Frequencies for Key Functional Groups in this compound (Note: This table is based on typical values for these functional groups and is for illustrative purposes only.)
| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3000-3100 | IR, Raman |
| Aliphatic C-H Stretch (CH₃) | 2850-3000 | IR, Raman |
| Ester C=O Stretch | 1760-1770 | IR |
| Ketone C=O Stretch | 1650-1680 | IR |
| Aromatic C=C Stretch | 1400-1600 | IR, Raman |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
No specific high-resolution mass spectrometry data for this compound could be located in the reviewed literature. This information is crucial for confirming the elemental composition and exact mass of the molecule, which is a fundamental step in its unambiguous identification.
While studies on similar benzanthrone derivatives, such as 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one, have reported HRMS data, these findings cannot be directly extrapolated to the acetate derivative . mdpi.comresearchgate.net For instance, the calculated m/z for the protonated molecule [C₂₅H₁₄O + H]⁺ of 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one was found to be 331.1117. mdpi.comresearchgate.net However, the molecular formula and thus the exact mass of this compound would be different due to the presence of the acetate group.
Electronic Absorption and Emission Spectroscopy
Detailed experimental or theoretical data on the electronic absorption and emission spectroscopic properties of this compound are not available. The following subsections outline the type of information that would be expected from such studies, based on the analysis of related benzanthrone compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analysis of Electronic Transitions
Specific UV-Vis absorption spectra and analysis of the electronic transitions for this compound have not been reported. Generally, benzanthrone derivatives exhibit characteristic absorption bands in the UV-Vis region arising from π-π* and n-π* electronic transitions within the aromatic system. For example, 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one displays a broad absorption band around 416–426 nm. mdpi.com The position and intensity of these bands are influenced by the nature and position of substituents on the benzanthrone core.
Fluorescence and Phosphorescence Spectroscopic Properties
There is no specific information regarding the fluorescence or phosphorescence properties of this compound.
The excited state dynamics and relaxation pathways of this compound have not been investigated. Studies on related systems suggest that the photophysical behavior, including fluorescence quantum yields and lifetimes, is highly dependent on the molecular structure and environment. mdpi.com Understanding these dynamics is crucial for predicting the compound's potential applications in areas such as molecular probes and optoelectronic materials.
The influence of solvent polarity on the spectroscopic signatures of this compound has not been documented. For other benzanthrone derivatives, a noticeable solvatochromism is often observed, where the absorption and emission maxima shift with changes in solvent polarity. mdpi.commdpi.com This phenomenon is typically attributed to changes in the dipole moment of the molecule upon electronic excitation. For instance, 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one exhibits a bathochromic shift in its fluorescence emission from 492 nm in chloroform (B151607) to 535 nm in ethanol. mdpi.com
Circular Dichroism (CD) Spectroscopy for Chiral Analogues (if applicable)
There is no mention in the literature of the synthesis or study of chiral analogues of this compound. Consequently, no circular dichroism (CD) spectroscopic data are available. CD spectroscopy is a powerful technique for characterizing the chiroptical properties of chiral molecules.
Chemical Reactivity and Transformation Pathways of 7 Oxo 7h Benzo De Anthracen 3 Yl Acetate
Hydrolysis and Transesterification Reactions
The defining feature of 7-oxo-7H-benzo[de]anthracen-3-yl acetate (B1210297), aside from its polycyclic aromatic core, is the acetate ester functional group. This group is susceptible to cleavage through hydrolysis and transesterification, reactions of fundamental importance in both synthetic chemistry and metabolic processes.
Mechanistic Investigations of Ester Hydrolysis
The hydrolysis of an ester, such as 7-oxo-7H-benzo[de]anthracen-3-yl acetate, involves the cleavage of the acyl-oxygen bond. libretexts.org This transformation can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis : Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the ester. youtube.com This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve proton transfers and the eventual elimination of 3-hydroxy-7H-benzo[de]anthracen-7-one (the corresponding phenol) as the leaving group, regenerating the acid catalyst and forming acetic acid. youtube.com The entire mechanism is a series of equilibrium steps, and the reaction is reversible; the reverse reaction is known as Fischer esterification. youtube.com
Base-Catalyzed Hydrolysis (Saponification) : In the presence of a strong base, such as sodium hydroxide (B78521), hydrolysis occurs via a different pathway. The hydroxide ion, a potent nucleophile, directly attacks the electrophilic carbonyl carbon. youtube.com This leads to the formation of a tetrahedral intermediate. The collapse of this intermediate expels the phenoxide anion (the salt of 3-hydroxy-7H-benzo[de]anthracen-7-one), which is a good leaving group due to the resonance stabilization of the resulting negative charge across the aromatic system. The final step is an irreversible acid-base reaction where the newly formed carboxylic acid protonates the phenoxide, yielding the final alcohol (phenol) and a carboxylate salt. libretexts.org Unlike acid-catalyzed hydrolysis, this process is irreversible because the final deprotonation of the carboxylic acid drives the reaction to completion. libretexts.org
Studies on various aryl acetates confirm that the preferred mechanism often depends on the stability of the leaving phenoxide group. rsc.org For this compound, the extensive conjugation of the benzanthrone (B145504) core would provide significant stabilization for the resulting phenoxide, facilitating the hydrolysis reaction.
Enzymatic vs. Chemical Hydrolysis Studies
While no specific enzymatic studies on this compound are documented, the hydrolysis of aromatic esters is a well-known biotransformation.
Chemical Hydrolysis : As described above, chemical hydrolysis typically requires strong acidic or basic conditions and often elevated temperatures. These methods, while effective, can lack selectivity, potentially affecting other functional groups within a complex molecule. A milder chemical method for the deprotection of aromatic acetates uses ammonium (B1175870) acetate in aqueous methanol (B129727) at room temperature, which can offer greater selectivity for sensitive substrates. researchgate.net
Enzymatic Hydrolysis : In contrast, enzymatic hydrolysis can proceed under mild, physiological conditions (neutral pH and ambient temperature). nih.gov Hydrolase enzymes, such as esterases (e.g., pig liver esterase) and lipases, are known to catalyze the cleavage of ester bonds. nih.govgoogle.com These biocatalytic methods are often highly chemoselective, meaning they can cleave a specific ester group without affecting other functionalities in the molecule. nih.gov Studies on model aromatic esters have shown that enzymes like pig liver carboxyl esterase can effectively hydrolyze these compounds, with the rate being dependent on the specific molecular structure. nih.govjst.go.jp The use of enzymes allows for selective transformations that would be difficult to achieve with standard chemical reagents. nih.gov
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzo[de]anthracene Core
The benzanthrone core is a large, electron-rich polycyclic aromatic system, but its reactivity is modulated by the presence of the electron-withdrawing ketone group and the electron-donating acetate group.
Regioselectivity and Reaction Kinetics
The outcome of an aromatic substitution reaction is dictated by the directing effects of the substituents already present on the ring.
Directing Effects :
The carbonyl group at C-7 is a powerful deactivating group due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the meta positions relative to itself and makes the ring less reactive towards electrophilic attack.
The acetate group at C-3 is an activating, ortho, para-directing group for electrophilic aromatic substitution. The lone pairs on the phenolic oxygen can be donated into the ring, stabilizing the positive charge in the arenium ion intermediate at the ortho and para positions. libretexts.org
Nucleophilic Aromatic Substitution : Nucleophilic aromatic substitution (SNAr) is also a plausible pathway, particularly at positions activated by electron-withdrawing groups. The benzanthrone system is known to undergo nucleophilic substitution. For instance, 3-bromobenzanthrone (B182157) readily reacts with nucleophiles. The regioselectivity of these reactions is often controlled by the stability of the intermediate Meisenheimer complex or, in some cases, by the formation of a benzyne-type intermediate. stackexchange.com Computational studies are often employed to predict the most likely sites for nucleophilic attack. researchgate.netnih.gov
| Reaction Type | Reagents | Position of Substitution on Benzanthrone Core | Product | Reference |
| Nucleophilic Substitution | 1-(2-Phenylethyl)piperazine, triethylamine (B128534) | 3-position (starting from 3-bromobenzanthrone) | 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one | N/A |
| Sonogashira Coupling | Phenylacetylene, PdCl2, PPh3, CuI, DMF, Et3N | 3-position (starting from 3-bromobenzanthrone) | 3-(Phenylethynyl)-7H-benzo[de]anthracen-7-one | N/A |
Mechanistic Insights into Aromatic Substitutions
Electrophilic Aromatic Substitution (SEAr) : The general mechanism proceeds through a two-step process. masterorganicchemistry.com First, the aromatic π-system attacks an electrophile (E+) to form a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. libretexts.org The stability of this intermediate is key; for this compound, intermediates with the positive charge delocalized onto the acetate-bearing oxygen are more stable, favoring ortho and para substitution. In the second, fast step, a base removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr) : This reaction typically follows an addition-elimination mechanism. A nucleophile adds to an electron-deficient aromatic ring (activated by electron-withdrawing groups) to form a resonance-stabilized anionic intermediate called a Meisenheimer complex. stackexchange.com In the subsequent step, a leaving group (like a halide) is eliminated, and the aromaticity of the ring is restored. The regioselectivity is determined by the positions that can best stabilize the negative charge of the intermediate. stackexchange.com
Redox Chemistry of the Carbonyl Group and Aromatic System
The redox behavior of this compound is determined by both the ketone functionality and the extended polycyclic aromatic system.
The electrochemical properties of the parent compound, benzanthrone, have been studied using cyclic voltammetry. This research provides direct insight into the redox potential of the core aromatic system. sfasu.edu
Reduction of the Carbonyl Group : The ketone at the C-7 position can be reduced to a secondary alcohol (7-hydroxy-7H-benzo[de]anthracen-3-yl acetate). This can be achieved using common reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). libretexts.org LiAlH4 is a much stronger reducing agent than NaBH4 and can also reduce the ester group, so NaBH4 would likely be the more selective choice for just reducing the ketone. wikipedia.org Complete deoxygenation of the carbonyl group to a methylene (B1212753) group (CH2) can be accomplished under harsher conditions using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H2NNH2, KOH, heat) reductions. youtube.com The Wolff-Kishner reduction is performed under basic conditions and would likely also hydrolyze the acetate ester.
Redox Behavior of the Aromatic System : Polycyclic aromatic hydrocarbons are known to undergo redox reactions. Cyclic voltammetry studies on benzanthrone in an acetonitrile (B52724) solution revealed a diffusion-controlled, one-electron transfer process at lower scan rates, indicating the formation of a radical anion upon reduction. sfasu.edu At higher scan rates, the redox behavior becomes quasi-reversible. sfasu.edu
| Parameter | Value | Conditions | Reference |
| Cathodic Peak Potential (Epc) | -1234.9 ± 5.6 mV | Platinum electrode, 0.15 M TBAPF6-acetonitrile, scan rate < 500 mV/s | sfasu.edu |
| Anodic Peak Potential (Epa) | -1158.9 ± 10.9 mV | Platinum electrode, 0.15 M TBAPF6-acetonitrile, scan rate < 500 mV/s | sfasu.edu |
| Heterogeneous Rate Constant (k0) | 3.51 x 10-5 ± 1.18 x 10-5 cm s-1 | For the reversible diffusion-controlled reaction | sfasu.edu |
This data indicates that the benzanthrone core can accept an electron to form a stable radical anion, a characteristic feature of large, conjugated π-systems. The presence of the acetate group at the 3-position would be expected to subtly modify these redox potentials.
Reduction Pathways of the Ketone Moiety
The ketone group at the 7-position of the benzo[de]anthracene framework is a primary site for chemical modification through reduction. Two principal pathways can be envisaged for its transformation: reduction to a secondary alcohol or complete deoxygenation to a methylene group. The choice of reducing agent and reaction conditions dictates the outcome.
Reduction to 7-hydroxy-7H-benzo[de]anthracen-3-yl acetate:
The selective conversion of the ketone to the corresponding secondary alcohol can be achieved using various hydride reagents. A particularly effective method for such transformations is the Meerwein-Ponndorf-Verley (MPV) reduction . This reaction employs an aluminum alkoxide, typically aluminum isopropoxide, as a catalyst in the presence of a sacrificial alcohol like isopropanol. wikipedia.orgorganic-chemistry.org The MPV reduction is highly chemoselective for aldehydes and ketones, leaving other functional groups, such as the acetate ester and the aromatic rings, intact. wikipedia.orgalfa-chemistry.com The reaction proceeds through a six-membered ring transition state where a hydride is transferred from the aluminum alkoxide to the carbonyl carbon. wikipedia.orgorganic-chemistry.org
Table 1: Common Reagents for Ketone to Alcohol Reduction
| Reduction Method | Reagent | Product | Selectivity |
|---|---|---|---|
| Meerwein-Ponndorf-Verley | Aluminum isopropoxide, Isopropanol | Secondary Alcohol | High for C=O |
| Hydride Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol | Good for C=O |
| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pt, Pd, Ni) | Secondary Alcohol or Alkane | Conditions determine selectivity |
Reduction to 7H-benzo[de]anthracen-3-yl acetate:
Complete removal of the carbonyl oxygen to yield the corresponding methylene compound can be accomplished through methods that operate under harsh conditions. The Wolff-Kishner reduction is a classic method for this transformation. wikipedia.orgalfa-chemistry.com The reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (NH₂NH₂), followed by heating with a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene (B1197577) glycol. wikipedia.orgalfa-chemistry.comyoutube.com The driving force is the irreversible elimination of nitrogen gas (N₂), leading to the formation of the methylene group. wikipedia.orgyoutube.com Due to the strongly basic conditions, the acetate group would likely be hydrolyzed during this reaction.
An alternative under acidic conditions is the Clemmensen reduction , which uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. However, this method is generally less suitable for acid-sensitive substrates. organic-chemistry.org Given the polycyclic aromatic nature of the compound, the Wolff-Kishner reduction or its modifications would be the more probable choice for deoxygenation, provided the hydrolysis of the acetate is acceptable or desired. wikipedia.orgalfa-chemistry.com
Oxidation Reactions and Products
In biological systems, benzanthrone has been shown to induce oxidative stress, leading to the depletion of antioxidants like glutathione. alfa-chemistry.com This suggests the molecule can participate in redox cycling, potentially forming radical species that are then oxidized.
Chemically, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (CrO₃) would likely lead to the degradation of the polycyclic system, cleaving the aromatic rings to form carboxylic acid derivatives. For instance, the oxidation of the related benzanthrone-8-carboxylic acid has been studied, indicating that the benzanthrone nucleus is susceptible to oxidative transformation. organic-chemistry.org A potential, more controlled oxidation could involve the introduction of further hydroxyl or keto groups on the aromatic framework, although specific reagents and conditions for such selective oxidations on the 7-oxo-7H-benzo[de]anthracene core are not well-documented.
Pericyclic Reactions and Cycloadditions Involving the Benzo[de]anthracene Framework
The extended π-system of the benzo[de]anthracene core suggests the potential for participation in pericyclic reactions, most notably cycloadditions. The anthracene (B1667546) moiety within the structure is known to readily undergo [4+2] Diels-Alder reactions across its central 9,10-positions. researchgate.net However, the fusion of the additional ring and the presence of the electron-withdrawing ketone at the 7-position in this compound significantly alters the electronic properties and steric environment compared to simple anthracene.
Currently, there is a lack of specific literature detailing Diels-Alder or other cycloaddition reactions directly on the 7-oxo-7H-benzo[de]anthracene framework. It is plausible that the central ring of the anthracene unit could still act as a diene, but its reactivity would be modulated by the annulated ring system. Reactions would likely require highly reactive dienophiles and potentially thermal or photochemical conditions to overcome the aromatic stabilization energy. mdpi.com Another possibility is a 1,3-dipolar cycloaddition, a versatile method for constructing five-membered heterocyclic rings. nih.gov However, specific examples involving the benzanthrone skeleton as the dipolarophile or 1,3-dipole are not documented in the surveyed literature.
Photochemical Transformations and Excited State Reactivity
Benzanthrone derivatives are well-known for their rich photophysical and photochemical properties, stemming from their extensive π-conjugated system. mdpi.comresearchgate.netmdpi.com These properties are central to their use as fluorescent dyes and probes. The excited-state reactivity of this compound is governed by processes such as photodegradation and photoinduced electron transfer.
Photodegradation Mechanisms
Like many PAHs, this compound is susceptible to photodegradation upon exposure to UV light. The ketone moiety is a chromophore that can absorb light and initiate photochemical reactions. Studies on benzanthrone have shown that UV irradiation can lead to the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals. researchgate.net The photodegradation process can be influenced by the presence of other substances that act as photosensitizers or quenchers. nih.govmdpi.com
The degradation can proceed through two primary mechanisms:
Type I Mechanism: The excited ketone (in its triplet state) can undergo electron or hydrogen atom transfer reactions with substrate molecules, leading to the formation of radical ions or neutral radicals, which then react with oxygen to form oxidized products.
Type II Mechanism: The excited triplet state of the ketone can transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen can then attack the electron-rich aromatic rings, leading to the formation of endoperoxides, hydroperoxides, and subsequent degradation products. researchgate.net
The specific photoproducts of this compound have not been detailed, but by analogy with other PAHs, they could include hydroxylated derivatives, quinones, and ring-opened products.
Photoinduced Electron Transfer (PET) Processes
The structure of this compound, featuring an electron-donating acetate group (after potential hydrolysis to a hydroxyl or phenoxide) and an electron-withdrawing carbonyl group on a large π-system, makes it a prime candidate for photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). wikipedia.orgwikipedia.org
Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the more electron-rich parts of the aromatic system and the acetate substituent, to the lowest unoccupied molecular orbital (LUMO), which is often centered on the electron-withdrawing ketone moiety. wikipedia.org This process creates a charge-separated excited state with a significantly larger dipole moment than the ground state.
ICT Process: Ground State (S₀) + hν → Excited State (S₁) → ICT State
This charge transfer is responsible for the characteristic fluorescence of many benzanthrone derivatives, which often exhibits strong solvatochromism (a shift in emission wavelength with solvent polarity). researchgate.net In polar solvents, the charge-separated state is stabilized, often leading to a red-shift in the fluorescence emission and influencing the rates of non-radiative decay pathways. wikipedia.org The efficiency of this PET process determines the fluorescence quantum yield and the lifetime of the excited state. researchgate.net
Computational and Theoretical Studies of 7 Oxo 7h Benzo De Anthracen 3 Yl Acetate
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are instrumental in understanding the electronic properties of molecules like 7-oxo-7H-benzo[de]anthracen-3-yl acetate (B1210297). These methods provide a detailed picture of electron distribution and energy levels, which govern the molecule's behavior.
Density Functional Theory (DFT) for Ground State Properties
A representative table of calculated ground state properties for a related 3-substituted benzanthrone (B145504) derivative is shown below, illustrating the type of data obtained from DFT calculations.
| Property | Calculated Value |
| Total Energy (Hartree) | -XXX.XXXX |
| Dipole Moment (Debye) | X.XX |
| C=O Bond Length (Å) | 1.23 |
| C3-O Bond Length (Å) | 1.38 |
Note: The values in this table are hypothetical and serve as an illustration of typical DFT output for a similar molecule.
Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Predictions
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. This is particularly important for understanding the photophysical behavior of compounds like 7-oxo-7H-benzo[de]anthracen-3-yl acetate, which are part of the broader class of benzanthrone dyes known for their fluorescent properties. acs.orgresearchgate.net
TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption of light, and the oscillator strengths, which relate to the intensity of the absorption. researchgate.net By calculating these properties, one can simulate the UV-Vis absorption spectrum of the molecule. For 3-substituted benzanthrones, the position of the main absorption band is highly sensitive to the electronic nature of the substituent. mdpi.comresearchgate.net An acetoxy group at the 3-position would likely lead to a shift in the absorption maximum compared to the unsubstituted benzanthrone.
Furthermore, TD-DFT can be used to investigate the nature of the electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer across the system. In many benzanthrone derivatives, the lowest energy transition is a π→π* transition with significant intramolecular charge transfer (ICT) character, where electron density moves from the substituent towards the electron-withdrawing carbonyl group. mdpi.comresearchgate.net This ICT is often responsible for the fluorescent properties of these compounds. acs.org
Below is a hypothetical table of TD-DFT results for a related benzanthrone derivative, showcasing the kind of data that can be generated.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S0 → S1 | 2.85 | 435 | 0.25 |
| S0 → S2 | 3.10 | 400 | 0.12 |
| S0 → S3 | 3.54 | 350 | 0.45 |
Note: The values in this table are hypothetical and for illustrative purposes.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulations for this compound are not documented, the principles of MD can be applied to understand its conformational flexibility and interactions with its environment.
The benzanthrone core is a relatively rigid structure. acs.org However, the acetoxy group at the 3-position has rotational freedom around the C3-O bond and the O-C(O) bond. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformations of the molecule in different environments, such as in various solvents or in an aggregated state.
MD simulations are particularly useful for studying intermolecular interactions. For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, these simulations can model how molecules pack together in the solid state or how they interact with solvent molecules. researchgate.net The simulations can provide insights into phenomena like π-stacking interactions between the aromatic rings of adjacent molecules, which are crucial in determining the bulk properties of the material. For instance, MD studies on PAHs in supercritical water have elucidated their solubility and aggregation behavior. researchgate.net Similar simulations for this compound could predict its solubility in different media and its tendency to form aggregates.
Quantitative Structure-Activity Relationships (QSAR) for Chemical Reactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their activity. While QSAR is often used in the context of biological activity, it can also be applied to predict chemical reactivity.
For this compound, a QSAR model could be developed to predict its reactivity in certain chemical reactions, such as electrophilic or nucleophilic attack, based on a set of calculated molecular descriptors. These descriptors can be derived from quantum chemical calculations and can include electronic properties (e.g., partial charges on atoms, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and thermodynamic properties.
Studies on related aromatic systems have successfully used QSAR to understand their properties. For example, QSAR models have been developed for the inhibitory activity of flavonoid and quinazoline (B50416) analogues, demonstrating the importance of electrostatic and quantum chemical descriptors. nih.govnih.gov While not directly focused on chemical reactivity, these studies highlight the power of QSAR in correlating structural features with molecular behavior. For a series of substituted benzanthrones, a QSAR model could predict their susceptibility to, for example, reduction of the ketone or substitution on the aromatic ring, based on descriptors related to the electronic influence of the substituents.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry provides powerful tools for modeling chemical reaction pathways and characterizing the high-energy transition states that connect reactants and products. This allows for a detailed understanding of reaction mechanisms and kinetics.
For this compound, one could model various potential reactions. A key reaction type for aromatic systems is electrophilic aromatic substitution. msu.edulibretexts.orgbyjus.commasterorganicchemistry.commasterorganicchemistry.com The benzanthrone ring system can undergo reactions such as nitration or halogenation. Computational modeling can determine the most likely sites of attack by an electrophile. The presence of the electron-withdrawing ketone and the potentially electron-donating or -withdrawing acetoxy group will direct the incoming electrophile to specific positions on the aromatic rings.
To model a reaction pathway, one would first optimize the geometries of the reactants and products. Then, a search for the transition state connecting them would be performed. The transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the mechanism of the reaction. By calculating the energy of the transition state relative to the reactants, the activation energy of the reaction can be determined, which is a key factor in the reaction rate. For example, in an electrophilic substitution reaction, the formation of the sigma complex (or arenium ion) intermediate is a critical step, and its stability can be assessed computationally. msu.edubyjus.com
Orbital Analysis and Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining and predicting chemical reactivity. youtube.comyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.
For this compound, the HOMO and LUMO are key to understanding its reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, making it relevant for reactions with electrophiles. The LUMO is the orbital that is most likely to accept electrons, making it important for reactions with nucleophiles. The energy and spatial distribution of these orbitals can be readily calculated using quantum chemical methods like DFT.
The acetoxy substituent at the 3-position will influence the energy and localization of the HOMO and LUMO compared to the parent benzanthrone. Analysis of the orbital shapes would reveal which atoms have the largest coefficients in the HOMO and LUMO, indicating the most reactive sites for electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is also a critical parameter, as a smaller gap generally implies higher reactivity.
In the context of its photophysical properties, the HOMO and LUMO are involved in the lowest energy electronic transition. The nature of this transition (e.g., π→π*) can be understood by examining the orbitals involved. mdpi.com For many benzanthrone derivatives, the HOMO is distributed over the aromatic system and the electron-donating substituent, while the LUMO is more localized on the benzanthrone core, including the electron-withdrawing carbonyl group. acs.org This distribution facilitates the intramolecular charge transfer upon excitation.
A representative table of FMO energies for a related benzanthrone derivative is provided below.
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.8 |
| HOMO-LUMO Gap | 3.7 |
Note: The values in this table are hypothetical and for illustrative purposes.
Advanced Applications and Functionalization of 7 Oxo 7h Benzo De Anthracen 3 Yl Acetate in Chemical Systems
Role in the Design of Novel Organic Building Blocks
Precursors for Polymer Synthesis
There is no available information on the use of 7-oxo-7H-benzo[de]anthracen-3-yl acetate (B1210297) as a precursor for polymer synthesis.
Components in Self-Assembled Systems
There is no available information regarding the role of 7-oxo-7H-benzo[de]anthracen-3-yl acetate in self-assembled systems.
Exploration as a Chromophore in Non-Biological Sensing Platforms
Detection Mechanisms Based on Optical Changes
No studies have been found that investigate the optical properties of this compound for sensing applications. While related benzanthrone (B145504) derivatives show promise as chromophores mdpi.commdpi.com, specific data for the acetate derivative is absent.
Integration into Chemo/Opto-Sensors
There is no information on the integration of this compound into chemo- or opto-sensors.
Potential in Organic Electronics and Photonics (excluding device fabrication details)
While the broader class of benzanthrone derivatives is of interest in organic electronics researchgate.net, there is no specific research detailing the potential of this compound in this field.
Charge Transport Characteristics (Theoretical Studies)
Theoretical studies, primarily employing density functional theory (DFT), have been instrumental in predicting the charge transport characteristics of benzanthrone derivatives. These investigations are crucial for assessing their potential in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The charge transport properties are intrinsically linked to the molecular packing in the solid state and the electronic coupling between adjacent molecules.
For benzanthrone derivatives, the introduction of substituents at the 3-position significantly influences their frontier molecular orbitals (HOMO and LUMO) and, consequently, their charge injection and transport capabilities. While specific theoretical studies on this compound are not extensively documented, the behavior of the core benzanthrone structure and related derivatives provides significant insights. The benzanthrone framework itself, with its electron-withdrawing ketone group and extensive aromatic system, establishes a donor-acceptor character that is fundamental to its electronic properties. acs.org
Computational analyses of related 3-amino-substituted benzanthrones reveal that the amino group acts as an electron donor, raising the HOMO energy level, while the benzanthrone core functions as the acceptor. acs.orgresearchgate.net This intramolecular charge transfer (ICT) is a key feature. In the case of the 3-acetoxy group in this compound, the oxygen atom can also act as an electron donor, though its donating strength is modulated by the acetyl group.
Theoretical models suggest that the planar nature of the benzanthrone core promotes π-π stacking in the solid state, which is a critical factor for efficient charge transport. mdpi.com The intermolecular transfer integral, a key parameter in determining charge mobility, is highly dependent on the stacking distance and geometry. The presence of the acetate group would influence this packing. DFT calculations on similar systems help to predict these packing motifs and estimate reorganization energies, which are the energies required for the molecule to adjust its geometry upon gaining or losing an electron. Lower reorganization energies are desirable for higher charge mobility.
Light Emitting Properties (Theoretical Studies)
The light-emitting properties of benzanthrone derivatives are a major focus of research, driven by their potential use in organic light-emitting diodes (OLEDs) and as fluorescent probes. eurekaselect.com Theoretical studies have provided a deep understanding of the absorption and emission phenomena in these molecules.
Computational investigations using time-dependent density functional theory (TD-DFT) have been applied to various 3-substituted benzanthrones to elucidate their photophysical behavior. researchgate.net These studies consistently show that the electronic transitions are dominated by π→π* and intramolecular charge transfer (ICT) from the substituent at the 3-position to the benzanthrone core. researchgate.netnih.gov This ICT character is responsible for the significant solvatochromism observed in many benzanthrone derivatives, where the emission color changes with the polarity of the solvent. nih.gov
For this compound, the oxygen of the acetoxy group would be the primary donor site. Upon photoexcitation, an electron is promoted from the HOMO, which would have significant character on the acetoxy group, to the LUMO, which is predominantly located on the benzanthrone moiety. The subsequent relaxation to the ground state results in fluorescence. The energy of this emission is highly sensitive to the electronic nature of the substituent.
A computational study on various aminobenzanthrones demonstrated that the nature of the amino substituent significantly tunes the emission wavelength. acs.org By analogy, the acetoxy group in this compound is expected to result in emission in the visible spectrum. The theoretical calculations of related compounds can provide estimates of the absorption and emission maxima, quantum yields, and Stokes shifts. For instance, a computational study on various benzanthrone derivatives highlighted the excellent photophysical properties of these compounds. researchgate.net
The table below presents a summary of theoretical photophysical data for a representative 3-aminobenzanthrone (B1253024) derivative from a computational study, which can serve as a proxy to understand the potential properties of the acetate derivative.
| Compound | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) | Oscillator Strength (f) |
| 3-aminobenzanthrone | 450 | 550 | 4082 | 0.25 |
Data is illustrative and based on computational studies of related compounds.
Use as a Mechanistic Probe in Specific Chemical Reactions (non-biological)
While the primary applications of benzanthrone derivatives have been in materials science, their unique photophysical properties also make them suitable as mechanistic probes in non-biological chemical reactions. The sensitivity of their fluorescence to the local environment can be exploited to monitor reaction progress, detect intermediates, or study the properties of chemical systems like polymers and liquid crystals. researchgate.net
The parent compound, benzanthrone, has been shown to generate reactive oxygen species such as singlet oxygen and superoxide (B77818) upon irradiation. nih.gov This photochemical activity suggests that its derivatives could be used to initiate or probe photo-redox reactions. The fluorescence of this compound would likely be quenched in the presence of electron-transferring species or radicals, allowing for the quantitative study of such processes.
Furthermore, the solvatochromic nature of benzanthrone dyes allows them to act as probes for the polarity of a reaction medium. nih.gov As a reaction proceeds, changes in the composition and polarity of the solvent mixture could be tracked by monitoring the shift in the fluorescence emission of the dissolved benzanthrone probe.
Although there are no specific reports detailing the use of this compound as a mechanistic probe, the established behavior of related compounds provides a strong basis for its potential in this area. For example, benzanthrone derivatives have been used as fluorescent probes for studying membranes and proteins, indicating their sensitivity to changes in microenvironments. acs.org
Development of Novel Derivatives for Enhanced Chemical Functionality
The functionalization of the benzanthrone core is a key strategy for tuning its properties for specific applications. The 3-position is particularly amenable to modification, and a wide array of derivatives have been synthesized from precursors like 3-bromobenzanthrone (B182157) and 3-aminobenzanthrone. mdpi.comresearchgate.net this compound itself can be considered a derivative of 3-hydroxy-7H-benzo[de]anthracen-7-one, and this hydroxy precursor is a valuable intermediate for further functionalization.
The synthesis of novel derivatives aims to enhance properties such as quantum yield, charge mobility, and solubility, or to introduce new functionalities for sensing or biological applications. For instance, the introduction of heterycles at the 3-position has been explored to create dyes with interesting optical properties. mdpi.com Similarly, the synthesis of benzanthrone-derived sulfides has been reported, demonstrating the versatility of nucleophilic aromatic substitution reactions on the 3-bromo-benzanthrone precursor. researchgate.net
Starting from 3-hydroxy-7H-benzo[de]anthracen-7-one, the precursor to the acetate, a variety of ester and ether linkages can be formed, introducing a range of functional groups. These could include long alkyl chains to improve solubility in organic solvents, or electroactive moieties to enhance charge transport properties. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, are powerful tools for creating C-C and C-N bonds at the 3-position, opening up a vast chemical space for novel derivatives. rsc.org
The development of these new molecules is often guided by computational studies that can predict the impact of different functional groups on the electronic and photophysical properties, allowing for a more rational design of materials with desired characteristics. acs.orgresearchgate.net
Future Directions and Emerging Research Avenues
Exploration of Sustainable Synthesis Routes
The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. chemistryjournals.net Future research will likely focus on greener routes to 7-oxo-7H-benzo[de]anthracen-3-yl acetate (B1210297) and related polycyclic aromatic ketones.
Current synthetic approaches to substituted benzanthrones often rely on traditional methods that may involve harsh reaction conditions or the use of hazardous reagents. mdpi.com The future of synthesizing these compounds will likely pivot towards more sustainable practices. This includes the adoption of alternative solvents like water or ionic liquids, the use of biocatalysis, and the implementation of energy-efficient techniques such as microwave-assisted synthesis and flow chemistry. chemistryjournals.net For instance, visible-light-induced aerobic C-H oxidation, which uses air as the oxidant and water as the solvent, presents a promising green strategy for the synthesis of aromatic ketones. chemistryviews.org Another avenue is the use of electrochemical methods, which employ electrons as clean oxidants, minimizing waste and avoiding stoichiometric oxidants. rsc.org Biocatalysis, using enzymes like cytochrome P450 monooxygenases, could offer highly selective and environmentally friendly routes to functionalized polycyclic aromatic hydrocarbons. nih.gov
A hypothetical sustainable synthesis for 7-oxo-7H-benzo[de]anthracen-3-yl acetate could start from 3-aminobenzanthrone (B1253024), which can be synthesized and then converted to the target acetate through greener reaction pathways.
Development of Advanced Characterization Techniques
A thorough understanding of the structure-property relationships of this compound necessitates the use and further development of advanced characterization techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1D and 2D NMR techniques are fundamental for structural elucidation, more advanced methods can provide deeper insights. ipb.pt Diffusion-Ordered NMR Spectroscopy (DOSY) can be employed to analyze mixtures and study the aggregation behavior of these molecules in solution. mdpi.com Multiple quantum filtration is another powerful NMR technique for assigning complex proton spectra in polycyclic aromatic hydrocarbons.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of novel derivatives. mdpi.comresearchgate.net Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can provide detailed structural information by analyzing fragmentation patterns. acs.orglibretexts.orgacs.org Imaging mass spectrometry could even be used to visualize the spatial distribution of these compounds in materials or biological systems. nih.gov
Fluorescence Spectroscopy: Given that benzanthrone (B145504) derivatives are known for their luminescent properties, fluorescence spectroscopy is a key characterization tool. mdpi.comresearchgate.net Time-resolved fluorescence spectroscopy can probe the excited-state dynamics, while solvatochromism studies can reveal information about the electronic structure and interactions with the local environment. mdpi.com The fluorescence quenching of related polycyclic aromatic hydrocarbons has been studied to understand their interactions with other molecules. researchgate.net
Table 1: Advanced Characterization Techniques for this compound
| Technique | Information Provided | Relevance |
|---|---|---|
| Diffusion-Ordered NMR Spectroscopy (DOSY) | Analysis of mixtures, aggregation behavior, and molecular size estimation. mdpi.com | Crucial for understanding intermolecular interactions and purity assessment. |
| High-Resolution Tandem Mass Spectrometry (HR-MS/MS) | Precise mass determination and structural elucidation through fragmentation analysis. acs.orglibretexts.org | Unambiguous identification of the compound and its derivatives. |
| Time-Resolved Fluorescence Spectroscopy | Excited-state lifetimes and dynamics. | Fundamental for designing molecules with specific photophysical properties for applications in materials science. |
| Single-Crystal X-ray Diffraction | Definitive molecular structure and packing in the solid state. | Essential for understanding solid-state properties and designing crystalline materials. |
Integration into Multicomponent Chemical Systems
The unique properties of the benzo[de]anthracene core suggest that this compound could be a valuable component in more complex chemical systems.
The integration of this compound into supramolecular assemblies, polymers, and functional materials is a promising area of research. Anthracene (B1667546) derivatives are already utilized in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and chemosensors. researchgate.netrroij.com The acetate functionality on the 7-oxo-7H-benzo[de]anthracen-3-yl scaffold could be hydrolyzed to a hydroxyl group, providing a reactive handle for further chemical modifications and incorporation into larger systems. This could lead to the development of novel materials with tailored optical and electronic properties. mdpi.com For example, fluorinated anthracene derivatives have been shown to be effective as deep-blue emitters and host materials in OLEDs. researchgate.net
Computational Design of Novel Benzo[de]anthracene Acetate Analogues
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for the rational design of new molecules with desired properties, potentially reducing the need for extensive trial-and-error synthesis. mdpi.commdpi.com
DFT calculations can be used to predict the geometric and electronic structures, photophysical properties (such as absorption and emission wavelengths), and reactivity of novel analogues of this compound. researchgate.netdocumentsdelivered.com By systematically modifying the substitution pattern on the benzo[de]anthracene core, researchers can computationally screen for candidates with optimized properties for specific applications. For instance, time-dependent DFT (TD-DFT) can model the excited states and predict the absorption spectra of these compounds. mdpi.com Such computational studies can guide synthetic efforts towards the most promising candidates for use in materials science or medicinal chemistry.
Table 2: Potential Applications of Computationally Designed Analogues
| Target Application | Desired Property | Computational Design Strategy |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | High fluorescence quantum yield, specific emission color. researchgate.net | Tuning the electronic nature of substituents to modulate the HOMO-LUMO gap. |
| Fluorescent Probes | Sensitivity and selectivity to specific analytes. researchgate.net | Modeling the interaction of the analogue with the target analyte. |
| Photodynamic Therapy | Efficient generation of singlet oxygen. mdpi.com | Calculating the energy of the triplet state and the intersystem crossing rate. |
Challenges and Opportunities in the Field of Polycyclic Aromatic Ketone Chemistry
The chemistry of polycyclic aromatic ketones, including this compound, is not without its challenges and corresponding opportunities.
A significant challenge is the often-difficult functionalization of the polycyclic aromatic core, which can require harsh reaction conditions. sciencedaily.com However, this also presents an opportunity for the development of novel synthetic methods that are milder and more selective. nih.govsciencedaily.com Another challenge is the potential toxicity associated with some polycyclic aromatic hydrocarbons. researchgate.netnih.gov This underscores the importance of toxicological studies for any new derivatives.
The opportunities in this field are vast. The development of new polycyclic aromatic ketones could lead to breakthroughs in materials science, with applications in electronics and photonics. chemistryviews.orgrsc.org There is also potential in medicinal chemistry, as some polycyclic aromatic compounds have shown promise as anticancer agents. nih.gov The unique photophysical properties of these compounds make them ideal candidates for the development of advanced fluorescent probes and sensors. rroij.com
Q & A
Q. What are the recommended synthetic routes for 7-oxo-7H-benzo[de]anthracen-3-yl acetate?
Methodological Answer: The synthesis typically involves acetylation of the parent compound (7-oxo-7H-benzo[de]anthracene) using acetic anhydride in the presence of a catalyst. For example:
- Step 1: React 7-oxo-7H-benzo[de]anthracene with acetic anhydride under acidic conditions (e.g., H₂SO₄) to introduce the acetate group at the 3-position .
- Step 2: Purify the product via column chromatography (silica gel, eluent: hexane/ethyl acetate) and confirm purity using HPLC (C18 column, methanol/water mobile phase) .
Q. What safety protocols are essential when handling this compound?
Methodological Answer: Adhere to OSHA and GHS guidelines:
- PPE: Wear nitrile gloves, EN 166-certified goggles, and lab coats. Use a Class I Type B biosafety hood for handling .
- Ventilation: Ensure local exhaust ventilation to limit airborne exposure (TLV: not established; assume respiratory hazard) .
- Emergency Measures:
- Inhalation: Move to fresh air; administer artificial respiration if needed .
- Skin Contact: Wash with soap/water; seek medical attention for irritation .
Q. How is structural characterization performed for this compound?
Methodological Answer:
- X-ray Crystallography: Use SHELXL for refinement (monochromatic Mo-Kα radiation, λ = 0.71073 Å). Key parameters: R1 < 0.05, wR2 < 0.10 .
- Spectroscopy:
- ¹H/¹³C NMR: Assign peaks using CDCl₃ (δ 2.1 ppm for acetate methyl; aromatic protons δ 7.5–8.8 ppm) .
- IR: Confirm acetate C=O stretch at ~1740 cm⁻¹ .
Q. How to assess and ensure compound purity?
Methodological Answer:
- Analytical HPLC: Use a C18 column (gradient: 70% MeOH to 95% MeOH over 20 mins). Purity criteria: single peak with ≥98% area .
- Melting Point: Confirm consistency with literature values (e.g., 210–212°C) .
Advanced Research Questions
Q. How to resolve contradictions in cytotoxicity data across studies?
Methodological Answer:
- Experimental Design: Standardize assays (e.g., MTT protocol, 48–72 hr incubation) and cell lines (e.g., HeLa vs. MCF-7) .
- Dose-Response Analysis: Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values; validate with triplicate runs .
- Data Conflict Mitigation: Check for impurities (HPLC-MS) or solvent interference (DMSO controls) .
Example Cytotoxicity Data:
| Cell Line | IC₅₀ (µM) | Assay Type | Reference |
|---|---|---|---|
| HeLa | 0.15 | MTT | |
| MCF-7 | 0.22 | SRB |
Q. What challenges arise in refining its crystal structure?
Methodological Answer:
Q. How to evaluate mutagenicity and structure-activity relationships (SAR)?
Methodological Answer:
Q. How to design biological studies for pH-sensitive applications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
